N'-(3-methanesulfonyl-4,6-dimethylpyridin-2-yl)-3-methoxy-N'-methylbenzohydrazide
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Overview
Description
N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide is a complex organic compound with a unique structure that includes a pyridine ring substituted with methyl and methylsulfonyl groups, a methoxy group, and a benzenecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the methyl and methylsulfonyl groups. The methoxy group is then added, and finally, the benzenecarbohydrazide moiety is attached. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the methoxy group can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with methyl, methylsulfonyl, and methoxy groups. Examples are 4,6-dimethyl-2-methylsulfonylpyrimidine and 4,6-dimethyl-2-methylsulfonylpyridine .
Uniqueness
What sets N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-3-methoxy-N'-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-11-9-12(2)18-16(15(11)25(5,22)23)20(3)19-17(21)13-7-6-8-14(10-13)24-4/h6-10H,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJDBNGWFACYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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